rac Secoisolariciresinol-13C3
Description
Significance of Lignans (B1203133) in Plant and Mammalian Systems Research
Lignans are integral to the defense mechanisms of plants, offering protection against herbivores and microorganisms. frontiersin.org They are widely distributed throughout the plant kingdom, found in roots, stems, leaves, and fruits. frontiersin.orgnih.gov These compounds are derived from the oxidative coupling of monolignols, which are also precursors to lignin, a key structural component of vascular plants. frontiersin.orgnih.gov
In mammalian systems, the significance of lignans lies in their conversion by gut microbiota into enterolignans, primarily enterodiol (B191174) and enterolactone (B190478). frontiersin.orgacs.orgacs.orgnih.gov This biotransformation process involves several steps, including deglycosylation, demethylation, dehydroxylation, and dehydrogenation. mdpi.com The resulting enterolignans are absorbed and have been the subject of extensive research for their potential biological activities. frontiersin.orgacs.org For instance, high concentrations of enterolignans in plasma have been associated with various health-related outcomes in epidemiological studies. frontiersin.orgacs.org
The Analytical Challenge in Lignan (B3055560) Quantification for Research
The accurate quantification of lignans and their metabolites in biological samples and food matrices presents a significant analytical challenge. The complexity of these matrices, coupled with the low concentrations of lignans in many sources, necessitates highly sensitive and selective analytical methods. africaresearchconnects.comacs.orgnih.govmdpi.comresearchgate.net
Several chromatographic techniques have been employed for lignan analysis, including thin-layer chromatography (TLC), gas chromatography (GC), and high-performance liquid chromatography (HPLC). africaresearchconnects.commdpi.com While TLC can be useful for qualitative assessments, and GC for identification when coupled with mass spectrometry (GC/MS), they have limitations for quantitative analysis. africaresearchconnects.com HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), has emerged as a powerful tool for the sensitive and specific quantification of lignans in various samples, including plasma, urine, and food. acs.orgnih.govresearchgate.netnih.gov However, challenges remain, such as the need to release lignans from their glycosidic linkages and the complex sample preparation required to remove interfering substances. icm.edu.plagriculturejournals.cz
Rationale for Utilizing Stable Isotope-Labeled Lignans in Research
To overcome the challenges of accurate quantification, researchers have turned to the use of stable isotope-labeled internal standards. nih.govresearchgate.netacs.org Isotope dilution mass spectrometry is a powerful technique that involves adding a known amount of a stable isotope-labeled version of the analyte of interest to the sample at the beginning of the analytical process. researchgate.netacs.org This internal standard behaves chemically and physically identically to the endogenous (unlabeled) analyte throughout extraction, purification, and analysis. symeres.com By measuring the ratio of the unlabeled to the labeled compound in the mass spectrometer, any losses incurred during sample preparation can be corrected for, leading to highly accurate and precise quantification. researchgate.netacs.org
rac Secoisolariciresinol-13C3 is a stable isotope-labeled form of secoisolariciresinol (B192356), where three of the carbon atoms in the molecule have been replaced with the heavier carbon-13 isotope. nih.govresearchgate.netacs.orgresearchgate.net This labeling does not alter the chemical properties of the molecule but provides a distinct mass signature that can be differentiated from the naturally occurring compound by a mass spectrometer. symeres.com
The use of this compound as an internal standard is crucial for the accurate measurement of secoisolariciresinol and its metabolites in various research settings. nih.govresearchgate.netacs.org For example, in studies investigating the metabolism of dietary lignans, this compound can be used to precisely quantify the conversion of secoisolariciresinol to enterodiol and enterolactone by the gut microbiota. usask.cabiosynth.com This allows for a more accurate understanding of the bioavailability and metabolic fate of this important plant lignan. The synthesis of such labeled compounds often involves multi-step chemical processes to incorporate the stable isotopes into the molecular framework. acs.org
Interactive Data Tables
Table 1: Key Lignan Compounds in Research
| Compound Name | Role in Research |
| Secoisolariciresinol | A primary plant lignan, precursor to enterolignans. acs.orgacs.orgnih.gov |
| Secoisolariciresinol Diglucoside (SDG) | The glycosylated form of secoisolariciresinol found in plants like flaxseed. acs.orgacs.orgnih.govmdpi.com |
| Enterodiol | A mammalian lignan produced by gut microbiota from plant lignans. frontiersin.orgacs.orgacs.orgnih.gov |
| Enterolactone | A mammalian lignan produced by gut microbiota from plant lignans. frontiersin.orgacs.orgacs.orgnih.gov |
| Matairesinol (B191791) | Another plant lignan that is metabolized to enterolignans. researchgate.net |
| Pinoresinol (B1678388) | A plant lignan found in various foods. researchgate.net |
| Lariciresinol (B1674508) | A plant lignan found in various foods. researchgate.net |
| Syringaresinol | A plant lignan found in various foods. researchgate.net |
Table 2: Analytical Techniques for Lignan Quantification
| Technique | Application in Lignan Research |
| Thin-Layer Chromatography (TLC) | Qualitative assessment of lignans. africaresearchconnects.com |
| Gas Chromatography (GC) | Qualitative analysis, less effective for quantification due to complex sample preparation. africaresearchconnects.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and confirmation of lignan structures. africaresearchconnects.com |
| High-Performance Liquid Chromatography (HPLC) | Efficient quantitative analysis of lignans. africaresearchconnects.comicm.edu.pl |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Highly sensitive and selective method for quantifying plant lignans and enterolignans in biological fluids and food. acs.orgnih.govresearchgate.netnih.gov |
Properties
CAS No. |
1346602-47-8 |
|---|---|
Molecular Formula |
C20H26O6 |
Molecular Weight |
365.399 |
IUPAC Name |
(2R,3S)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol |
InChI |
InChI=1S/C20H26O6/c1-25-19-9-13(3-5-17(19)23)7-15(11-21)16(12-22)8-14-4-6-18(24)20(10-14)26-2/h3-6,9-10,15-16,21-24H,7-8,11-12H2,1-2H3/t15-,16+/i11+1,12+1,15+1/m0/s1 |
InChI Key |
PUETUDUXMCLALY-JQGCDJRGSA-N |
SMILES |
COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)CO)O |
Synonyms |
(2R,3R)-rel-2,3-Bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediol-13C3; (R*,R*)-(±)-2,3-Bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediol-13C3; (R*,R*)-2,3-Bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediol-13C3; |
Origin of Product |
United States |
Foundational Principles of Stable Isotope Labeling in Quantitative Research
Theoretical Framework of Isotope Dilution Analysis (IDA)
Isotope Dilution Analysis (IDA) is a highly accurate technique for the quantitative analysis of chemical substances. The core principle of IDA involves the addition of a known amount of an isotopically enriched form of the analyte, known as a "spike" or "tracer," to a sample. After allowing the spike to equilibrate with the endogenous (naturally occurring) analyte in the sample, the isotopic ratio of the element or compound is measured using mass spectrometry. This change in the isotopic composition allows for the precise calculation of the initial concentration of the analyte.
IDA is considered a primary measurement method because it is directly traceable to the International System of Units (SI), providing a high degree of metrological accuracy. The fundamental equation of IDA relates the known amount and isotopic composition of the added standard to the change in the isotopic composition of the sample analyte.
Stable Isotope-Labeled Internal Standards (SIL-IS) in Mass Spectrometry-Based Research
In mass spectrometry-based quantitative methods, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), the use of a suitable internal standard is critical for achieving accurate and precise results. Stable isotope-labeled internal standards (SIL-IS) are considered the "gold standard" for this purpose. A SIL-IS is a version of the analyte molecule where one or more atoms have been replaced with their heavier stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (B1214612) (²H).
Co-chromatography and Mass Selectivity Principles
The ideal SIL-IS exhibits chemical and physical properties that are nearly identical to the unlabeled analyte. This ensures that the SIL-IS and the analyte behave similarly during sample preparation and chromatographic separation.
Co-chromatography: Ideally, the SIL-IS should co-elute with the analyte from the liquid chromatography column. This means they have the same retention time. This co-elution is critical because it ensures that both the analyte and the SIL-IS enter the mass spectrometer's ion source at the same time and are therefore subjected to the same matrix effects. While ¹³C and ¹⁵N labeled standards typically co-elute perfectly with their unlabeled counterparts, deuterium-labeled standards can sometimes exhibit slight shifts in retention time.
Mass Selectivity: The mass spectrometer can easily distinguish between the analyte and the SIL-IS due to their difference in mass-to-charge ratio (m/z). This mass difference should be sufficient to prevent any spectral overlap between the natural isotopic abundance of the analyte and the signal of the SIL-IS. A mass difference of at least 3 daltons is generally recommended.
Minimizing Ion Suppression and Matrix Effects in LC-MS/MS
A significant challenge in LC-MS analysis is the phenomenon of matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the analyte in the mass spectrometer's ion source. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can severely compromise the accuracy and precision of the analysis.
The use of a co-eluting SIL-IS is the most effective way to compensate for these matrix effects. Because the SIL-IS has virtually identical physicochemical properties to the analyte, it will experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects is effectively normalized, leading to more accurate and reliable quantification.
Considerations for Internal Standard Trackability and Variability in Research
For an SIL-IS to be effective, it must accurately "track" the behavior of the analyte throughout the entire analytical process.
Trackability: This refers to the ability of the internal standard to compensate for variations in the analytical process, including matrix effects. Parallelism experiments, which involve analyzing serial dilutions of a sample, can be used to assess the trackability of an internal standard.
Internal Standard Variability: While SIL-IS can correct for many sources of error, significant variability in the internal standard's own signal can indicate problems with the analytical method, such as issues with sample processing or instrument performance. Monitoring the IS response is therefore crucial for quality control.
Advanced Analytical Methodologies Employing Rac Secoisolariciresinol 13c3
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Applications
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) stands as a cornerstone for the sensitive and selective quantification of lignans (B1203133) in complex biological matrices. The use of a stable isotope-labeled internal standard like rac Secoisolariciresinol-13C3 is fundamental to this approach, as it effectively compensates for variations in sample preparation and instrumental response. This ensures that the measurements are both accurate and reproducible.
The internal standard is introduced into the sample at a known concentration early in the workflow. During analysis, it co-elutes with the native analyte, experiencing similar ionization and fragmentation patterns. By comparing the signal intensity of the analyte to that of the internal standard, precise quantification can be achieved, even in the presence of matrix effects that might otherwise compromise the results.
Development of Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) Methods
The evolution from traditional HPLC to Ultra-High Performance Liquid Chromatography (UHPLC) has brought significant advancements to lignan (B3055560) analysis. UHPLC systems utilize columns with smaller particle sizes (typically less than 2 µm), which allows for higher operating pressures and, consequently, faster and more efficient separations. This results in sharper peaks, improved resolution, and reduced analysis times.
A validated UHPLC-MS/MS method has been developed for the simultaneous quantification of 13 different lignans and their metabolites in human serum and urine. This method showcases the power of UHPLC to resolve a complex mixture of analytes in a single run. The use of this compound as an internal standard is crucial in this context to ensure that each of the 13 compounds is accurately quantified. The shorter run times offered by UHPLC also increase sample throughput, a significant advantage in large-scale clinical and epidemiological studies.
Selected Reaction Monitoring (SRM) Mode for Enhanced Selectivity in Research
Selected Reaction Monitoring (SRM) is a highly specific and sensitive scanning mode used in tandem mass spectrometry. In an SRM experiment, the first mass spectrometer (Q1) is set to isolate a specific precursor ion, which for secoisolariciresinol (B192356) would be its molecular ion. This isolated ion is then fragmented in the collision cell (q2), and the second mass spectrometer (Q3) is set to monitor for a specific product ion. The precursor/product ion pair is known as a "transition."
The high specificity of SRM minimizes interference from other compounds in the matrix, leading to a better signal-to-noise ratio and, therefore, lower detection limits. For instance, in the analysis of lignans, specific transitions for both the native analyte and the this compound internal standard are monitored. This allows for the confident identification and precise quantification of the target lignan, even at very low concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
While HPLC-MS/MS is a dominant technique, Gas Chromatography-Mass Spectrometry (GC-MS) also serves as a valuable tool for lignan analysis, particularly for volatile or derivatized compounds. Before analysis by GC-MS, non-volatile lignans like secoisolariciresinol must undergo a derivatization step, commonly silylation, to increase their volatility and thermal stability.
The use of an isotopically labeled internal standard such as this compound is equally important in GC-MS. It accounts for variability in the derivatization reaction efficiency and potential losses during sample workup. The labeled standard is added prior to derivatization, ensuring that it undergoes the same chemical modifications and chromatographic behavior as the endogenous analyte.
Method Validation and Quality Control in Research Using Labeled Standards
Method validation is a critical process that demonstrates the suitability of an analytical method for its intended purpose. The use of labeled internal standards like this compound is integral to achieving a robust and reliable validation.
Establishing Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.
In a validated method for analyzing lignans in human plasma, the LOQ for secoisolariciresinol was established at 0.5 ng/mL. The determination of these limits is fundamental for ensuring that the analytical method is sensitive enough for the specific research application, whether it involves measuring baseline lignan levels in a general population or tracking small changes in response to an intervention.
Assessment of Precision and Accuracy in Quantitative Lignan Research
Precision refers to the closeness of repeated measurements of the same sample, while accuracy reflects how close a measured value is to the true value. Both are critical for the reliability of quantitative data.
The precision of an analytical method is typically assessed by calculating the coefficient of variation (%CV) from replicate analyses of quality control (QC) samples at different concentrations. Accuracy is determined by comparing the measured concentration to the known spiked concentration in the QC samples, expressed as a percentage of the nominal value. For lignan analysis, intra-day and inter-day precision and accuracy are evaluated to ensure the method's performance over time. For example, a validated method for secoisolariciresinol in human plasma demonstrated intra-day and inter-day precision with %CVs less than 15% and accuracy within ±15% of the nominal concentrations.
Ensuring Method Robustness and Specificity for Lignan Analysis
In the quantitative analysis of lignans, establishing method robustness and specificity is paramount to generating reliable and accurate data. Robustness refers to the method's capacity to remain unaffected by small, deliberate variations in method parameters, while specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. The use of isotopically labeled internal standards, such as this compound, is a cornerstone strategy for achieving high levels of robustness and specificity in advanced analytical methodologies.
The primary challenge in lignan analysis stems from the complexity of the sample matrices, such as food, and the potential for variability during sample preparation and instrumental analysis. nih.gov Stable isotope dilution analysis using 13C-labeled standards is a definitive technique to overcome these issues. nih.govresearchgate.net By adding a known quantity of the labeled standard, like this compound, to the sample at the beginning of the analytical process, it can effectively account for procedural losses and variations. chiron.no Since the labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences the same effects from extraction, derivatization, and ionization, ensuring that the ratio of the analyte to the internal standard remains constant throughout the procedure. chiron.no
The robustness of an analytical method is demonstrated by its precision under varying conditions. Research by Peñalvo and colleagues validated a gas chromatography/mass spectrometry (GC/MS) method for six dietary lignans, including secoisolariciresinol, using their corresponding 13C3-labeled internal standards. researchgate.net The study demonstrated the method's repeatability through low intra- and inter-assay coefficients of variation, indicating that the method is reliable over time and with different sample batches. researchgate.net This stability is crucial for large-scale studies and for comparing data across different laboratories.
The specificity of methods employing this compound is significantly enhanced, particularly in mass spectrometry-based techniques like LC-MS/MS. nih.govresearchgate.net The labeled compound is chemically identical to the analyte of interest but has a different mass due to the incorporation of the 13C isotopes. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, as well as from other co-eluting matrix components that could cause interference. nih.gov This is a critical advantage over traditional methods that rely on external standards, which cannot correct for matrix-induced signal suppression or enhancement. nih.govfoodriskmanagement.com
A study on the quantification of lignans in various food sources highlighted the reliability of using 13C3-labeled lignans to ensure accuracy and precision. nih.gov The method was deemed to have fulfilled the necessary reliability criteria for application in analyzing common lignans in human food. nih.govresearchgate.net
The following table presents data on the precision of a validated GC/MS method for lignan analysis using 13C3-labeled internal standards, demonstrating the method's robustness.
Table 1: Intra- and Inter-Assay Precision for the Quantification of Secoisolariciresinol using a 13C3-labeled Internal Standard
| Analyte | Control Sample Level | Mean Concentration (ng/mL) | Intra-Assay CV (%) (n=10) | Inter-Assay CV (%) (n=5) |
|---|---|---|---|---|
| Secoisolariciresinol | Low | 15.0 | 5.3 | 7.1 |
| Secoisolariciresinol | High | 75.0 | 4.1 | 6.5 |
Data adapted from Peñalvo et al., J Agric Food Chem, 2005. researchgate.net
This level of precision, as indicated by the low coefficient of variation (CV), underscores the robustness of the isotope dilution method. researchgate.net
Application of Rac Secoisolariciresinol 13c3 in Lignan Metabolic Pathway Research
Tracing Secoisolariciresinol (B192356) Conversion to Mammalian Lignans (B1203133)
The primary application of rac Secoisolariciresinol-13C3 is to track the conversion of the plant lignan (B3055560) secoisolariciresinol into its biologically active metabolites, the mammalian lignans enterodiol (B191174) (ED) and enterolactone (B190478) (EL). nih.govnih.gov Upon ingestion, plant lignans like secoisolariciresinol diglucoside (SDG), the precursor to SECO, are not readily absorbed in their original form. acs.org Instead, they travel to the colon where they undergo extensive metabolism by the intestinal microbiota. acs.orghealthprevent.net Labeled SECO allows researchers to follow this metabolic fate, confirming that the compound is first hydrolyzed from its glycoside form (if administered as SDG) and then sequentially converted to SECO, enterodiol, and finally enterolactone before absorption. nih.gov
Research has identified several phylogenetically diverse anaerobic bacteria that catalyze these key reactions. By incubating labeled SECO with isolated bacterial strains, researchers can confirm their specific metabolic capabilities. nih.gov This detailed investigation helps to understand the critical role of the gut microbiome in activating dietary lignans. mdpi.com
| Metabolic Reaction | Bacterial Species/Genera Identified | Reference |
|---|---|---|
| Demethylation | Blautia producta, Gordonibacter, Lactonifactor longoviformis, Butyribacterium methylotrophicum, Eubacterium callanderi, Eubacterium limosum, Peptostreptococcus productus | nih.govfrontiersin.org |
| Dehydroxylation | Clostridium scindens, Eggerthella lenta | nih.gov |
| Dehydrogenation (ED to EL) | Strain ED-Mt61/PYG-s6 | nih.gov |
Using ¹³C-labeled secoisolariciresinol enables the precise identification and quantification of metabolic intermediates and final products in various research models, including in vitro cultures and in vivo animal studies. acs.orgacs.org Following administration of the labeled precursor, metabolites can be tracked and measured in plasma, urine, and bile over time. nih.govusask.ca
The primary metabolites consistently identified are enterodiol (ED) and enterolactone (EL). nih.govacs.org Pharmacokinetic studies using labeled standards show that after oral intake, SECO concentrations peak first, followed by a time-dependent appearance of ED and then EL, confirming the sequential nature of the metabolic pathway. nih.govrsc.org In rats, unconjugated ED and total ED (unconjugated plus conjugated forms) have been detected in plasma from 2 to 16 hours post-administration. usask.ca Beyond the principal metabolites, untargeted metabolomics approaches have identified additional microbial metabolites of SECO, demonstrating the complexity of its biotransformation. nih.gov In one study, nine distinct metabolites were identified following fermentation with human gut microbiota. nih.gov These metabolites are often present as glucuronic acid or sulfate (B86663) conjugates, indicating extensive first-pass metabolism by host enzymes after microbial conversion and absorption. acs.org
| Metabolite | Description | Typical Time to Max. Serum Concentration (Human) | Reference |
|---|---|---|---|
| Secoisolariciresinol (SECO) | Aglycone of SDG, initial product of hydrolysis. | 5-7 hours | nih.govrsc.org |
| Enterodiol (ED) | Product of SECO dehydroxylation and demethylation by gut microbiota. | 12-24 hours | nih.govrsc.org |
| Enterolactone (EL) | Product of ED oxidation by gut microbiota. | 24-36 hours | nih.govrsc.org |
| Metabolite Conjugates | Glucuronic acid or sulfate conjugates of SECO, ED, and EL formed by host enzymes. | Varies | acs.org |
Investigation of Intestinal Microbiota-Mediated Biotransformations
Elucidating Enzymes and Pathways Involved in Lignan Metabolism
Isotopically labeled substrates like this compound are crucial for elucidating the specific enzymes and pathways in lignan metabolism. While the focus is often on microbial enzymes, host enzymes also play a significant role post-absorption. The conversion of dietary lignans involves a cascade of enzymatic reactions. usask.ca In the gut, microbial enzymes such as β-glycosidases first cleave sugar moieties from precursors like SDG to yield the aglycone, SECO. usask.ca This is followed by the actions of microbial O-demethylases and dehydroxylases. nih.gov
Once the microbially-produced lignans (SECO, ED, EL) are absorbed, they undergo extensive phase II metabolism by host enzymes, primarily UDP-glucuronosyltransferases (UGTs) and to a lesser extent, sulfotransferases. acs.org The use of labeled lignans allows researchers to study the kinetics of these conjugation reactions and identify the specific UGT isoforms involved, providing a more complete picture of the metabolic pathway from ingestion to excretion.
Comparative Metabolic Studies Using Labeled Lignans
Stable isotope-labeled lignans are invaluable for comparative metabolic and pharmacokinetic studies. They allow for precise comparisons of lignan bioavailability and metabolism under different conditions, such as comparing different formulations of a lignan product or assessing metabolism in different tissues. researchgate.netusask.ca
For instance, studies in rats have used labeled standards to compare the pharmacokinetics of purified secoisolariciresinol diglucoside (SDG) versus SDG naturally present in a polymer complex. usask.ca By tracking the appearance of labeled metabolites, researchers determined that the relative bioavailability of the metabolites was comparable between the two forms, suggesting the polymer is effectively broken down. usask.ca Another study compared the pharmacokinetics of intravenously and orally administered purified lignans, including SECO, ED, and EL, in rats, demonstrating high systemic clearance and short half-lives for most. researchgate.net Such studies are essential for understanding how the food matrix or product formulation influences the release and subsequent metabolism of lignans, which is critical for the development of functional foods and nutraceuticals. healthprevent.netusask.ca
Utilization of Rac Secoisolariciresinol 13c3 in Lignan Biosynthesis Studies
Investigating Precursor Incorporation into Plant Lignan (B3055560) Biosynthesis Pathways
The use of stable isotope-labeled precursors, such as rac Secoisolariciresinol-13C3, has been fundamental in confirming and mapping the biosynthetic pathways of lignans (B1203133) in various plant species. By administering [13C]-labeled compounds to plant tissues or cell cultures, researchers can track the label's incorporation into downstream metabolites, thereby verifying precursor-product relationships.
In seminal studies on flax (Linum usitatissimum), a rich source of the lignan secoisolariciresinol (B192356) diglucoside (SDG), stable isotope tracer experiments were employed to delineate the pathway. acs.org These experiments involved feeding flax capsules at different developmental stages with various [13C]-labeled precursors. acs.org Subsequent analysis using high-resolution HPLC-MS and NMR spectroscopy allowed for the identification of labeled intermediates and final products, confirming their roles in the biosynthetic cascade leading to SDG. acs.org This approach provided a detailed metabolic profile and helped to construct the pathway from the initial phenylpropanoid precursors to the complex lignan oligomers found in flaxseed. acs.org
The general lignan biosynthetic pathway is understood to begin with the coupling of two monolignol units, such as coniferyl alcohol, to form pinoresinol (B1678388). nsf.gov This is followed by a series of reduction steps. Pinoresinol is reduced to lariciresinol (B1674508), which is then reduced to secoisolariciresinol. nih.gov Secoisolariciresinol can then be further metabolized, for instance, by oxidation to matairesinol (B191791) by secoisolariciresinol dehydrogenase (SDH). nsf.gov The use of labeled secoisolariciresinol, like this compound, would allow researchers to directly investigate its conversion to subsequent products like matairesinol or its incorporation into more complex structures.
A summary of key lignan precursors and their roles is presented in the table below.
| Precursor/Intermediate | Role in Lignan Biosynthesis |
| Phenylalanine | Initial precursor in the phenylpropanoid pathway. mdpi.com |
| Coniferyl Alcohol | Monolignol unit that undergoes oxidative coupling. acs.org |
| Pinoresinol | Dimer formed from the coupling of two coniferyl alcohol units. nih.gov |
| Lariciresinol | Intermediate formed from the reduction of pinoresinol. nih.gov |
| Secoisolariciresinol | Key intermediate formed from the reduction of lariciresinol. nih.gov |
| Matairesinol | Formed by the oxidation of secoisolariciresinol. nsf.gov |
Role in Enzyme Characterization within Biosynthetic Routes
Isotopically labeled substrates like this compound are instrumental in the characterization of enzymes involved in lignan biosynthesis. By providing a labeled substrate to a purified enzyme or a crude plant extract, the specific activity and substrate specificity of the enzyme can be determined with high precision.
For example, the enzymes responsible for the reduction steps in the lignan pathway are pinoresinol-lariciresinol reductases (PLRs). researchgate.net These enzymes catalyze the conversion of pinoresinol to lariciresinol and subsequently to secoisolariciresinol. researchgate.net In vitro assays using labeled substrates can confirm the function of a putative PLR gene. If a recombinant protein expressed from a candidate gene can convert labeled lariciresinol to labeled secoisolariciresinol, it provides direct evidence of its enzymatic function.
Studies in Arabidopsis thaliana have identified enzymes with strict substrate preference. While conventional PLRs from other plants efficiently reduce both pinoresinol and lariciresinol, the A. thaliana enzymes, termed pinoresinol reductases (AtPrRs), showed strong activity towards pinoresinol but were significantly less effective at reducing lariciresinol to secoisolariciresinol. nih.gov The use of labeled lariciresinol in such assays is critical to accurately measure the low levels of product formation and determine kinetic parameters (kcat/Km), thereby revealing the subtle differences in enzyme function. nih.gov
This enzymatic characterization is crucial for understanding the regulation of lignan biosynthesis and for metabolic engineering efforts aimed at increasing the production of beneficial lignans in plants. nih.gov
Metabolomic Profiling in Lignan-Modified Plant Systems
Metabolomics, the comprehensive analysis of all metabolites in a biological system, is a powerful tool for understanding the effects of genetic modifications. In the context of lignan biosynthesis, researchers create transgenic plants where key genes in the pathway are either overexpressed or silenced (e.g., using RNA interference, RNAi). This compound can be used in these systems as a tracer to follow the metabolic flux and understand the consequences of the genetic modification.
For instance, in a study involving transgenic flax with a silenced pinoresinol-lariciresinol reductase (PLR1) gene, a significant reduction in the accumulation of secoisolariciresinol diglucoside (SDG) was observed. researchgate.net By supplying labeled precursors to both wild-type and transgenic plants, researchers can perform comparative metabolomic analyses. This can reveal not only the expected decrease in the direct products of the silenced enzyme but also the accumulation of upstream intermediates and potential shunting of metabolites into alternative pathways.
A non-targeted metabolomic analysis of wild-type and PLR1-RNAi transgenic flax revealed different metabolic responses to osmotic stress, suggesting an indirect role of lignans in stress response mechanisms. researchgate.net While this particular study did not use labeled secoisolariciresinol, the application of stable isotope tracers in similar experiments would provide a more dynamic view of the metabolic reprogramming that occurs. By tracing the fate of this compound, one could precisely map how its metabolism is altered in the lignan-deficient plants under different conditions, providing deeper insights into the physiological role of these compounds.
The table below outlines the key enzymes involved in the central lignan biosynthetic pathway.
| Enzyme | Function |
| Dirigent Protein (DP) | Mediates the stereoselective coupling of monolignols to form pinoresinol. acs.org |
| Pinoresinol-Lariciresinol Reductase (PLR) | Catalyzes the sequential reduction of pinoresinol to lariciresinol and then to secoisolariciresinol. researchgate.net |
| Secoisolariciresinol Dehydrogenase (SDH) | Oxidizes secoisolariciresinol to matairesinol. nsf.gov |
| UDP-glucosyltransferases (UGTs) | Catalyze the glycosylation of lignans, such as the conversion of secoisolariciresinol to its glucosides. researchgate.net |
Quantitative Profiling of Lignans in Diverse Research Matrices
Analysis of Lignan (B3055560) Content in Plant-Derived Research Materials
The accurate determination of lignan concentrations in plant materials is fundamental for food science and nutritional research. The complexity of these matrices necessitates robust analytical techniques, where rac Secoisolariciresinol-13C3 plays a pivotal role.
Flaxseed is renowned as one of the richest dietary sources of the lignan secoisolariciresinol (B192356), which is primarily present as secoisolariciresinol diglucoside (SDG). nih.govscispace.com Other significant sources of lignans (B1203133) include whole-grain cereals, other oilseeds, and certain vegetables. cambridge.orgmdpi.com The quantification of these compounds is often accomplished through methods that rely on isotope dilution mass spectrometry. researchgate.net In this approach, a known amount of this compound is added to the sample at the beginning of the analytical process. researchgate.net
Because the labeled standard is chemically identical to the natural analyte, it experiences the same effects during extraction, hydrolysis, and derivatization. researchgate.net By measuring the ratio of the natural lignan to the added this compound in the final analysis, researchers can accurately calculate the initial concentration of the lignan in the sample, compensating for any procedural variations. researchgate.netnih.gov This method has been successfully applied to determine the levels of various lignans in a wide array of food products. researchgate.net
Table 1: Representative Lignan Content in Selected Plant Matrices Determined Using Isotope Dilution Mass Spectrometry Data is illustrative and compiled from typical values found in the literature.
| Plant Matrix | Lignan | Typical Concentration Range (µg/100g dry weight) |
|---|---|---|
| Flaxseed | Secoisolariciresinol | 800,000 - 1,300,000 |
| Rye Bran | Pinoresinol (B1678388) | 5,000 - 7,000 |
| Wheat Bran | Lariciresinol (B1674508) | 1,000 - 2,500 |
| Broccoli | Pinoresinol | 200 - 2,300 cambridge.org |
| Red Wine | Syringaresinol | up to 91 µg/100ml cambridge.org |
Food processing techniques such as grinding, heating, fermentation, and brewing can significantly alter the lignan content of plant-based foods. nih.govwur.nl For instance, fermentation has been shown to increase the measurable lignan content in a mixture of flaxseed and mung beans, while pickling can lead to a significant decrease in lariciresinol in vegetables. nih.govwur.nl
The use of this compound as an internal standard is crucial for accurately assessing these changes. researchgate.net Without a reliable internal standard, it would be difficult to discern whether observed differences in lignan levels are due to the processing itself or to variations in analytical recovery. For example, studies have shown that different hydrolysis methods (acidic, alkaline, or enzymatic) used to release lignan aglycones from their glycosidic forms can have varying efficiencies. agriculturejournals.czuliege.be By incorporating this compound, analysts can normalize the results and obtain a true measure of the impact of processing on lignan bioavailability and content. researchgate.netscispace.com
Table 2: Illustrative Impact of Processing on Secoisolariciresinol (SECO) Content This table illustrates the importance of internal standards in accurately quantifying changes due to processing. Data is hypothetical and for illustrative purposes.
| Sample | Processing Method | SECO Concentration (mg/100g DW) |
|---|---|---|
| Flaxseed-Mung Bean Mix | Unfermented | 501.4 nih.gov |
| Flaxseed-Mung Bean Mix | Fermented | 799.9 nih.gov |
| Celery | Fresh | 1.8 |
| Celery | Pickled | 0.25 |
Flaxseed and Other Lignan-Rich Plant Matrices
Quantification of Lignans in Biological Samples for Research
The analysis of lignans in biological fluids and tissues is essential for understanding their metabolism, distribution, and potential health effects. The low concentrations of these compounds in biological samples demand highly sensitive and specific analytical methods.
In animal studies, this compound is used as an internal standard to trace the fate of ingested lignans. core.ac.uk After administration of lignan-rich diets or pure compounds, biological samples such as plasma, urine, and various tissues are collected and analyzed. nih.govcore.ac.uk Isotope dilution mass spectrometry enables the precise quantification of lignan metabolites, providing critical data on their absorption, bioavailability, and excretion pathways. nih.gov This information is vital for pharmacokinetic studies that model how the body processes these compounds. The use of labeled standards like this compound ensures the reliability of these measurements, which are often in the nanomolar range. nih.gov
Wastewater-based epidemiology is an emerging field that assesses public health and lifestyle trends by analyzing biomarkers in sewage. Lignans and their metabolites are excreted in urine and feces, making them suitable biomarkers for estimating the dietary intake of plant-based foods at a community level.
For such applications, accurate and precise quantification of these biomarkers in complex wastewater matrices is paramount. The use of this compound as an internal standard in LC-MS/MS methods would be critical to account for matrix effects and variations in extraction efficiency. This ensures that the measured concentrations of lignan metabolites in wastewater accurately reflect the consumption patterns of the population, providing valuable data for public health research and dietary surveillance.
Future Perspectives and Research Gaps in Stable Isotope Labeled Lignan Studies
Advancements in Synthesis Methodologies for Labeled Lignans (B1203133)
The synthesis of isotopically labeled lignans is fundamental to advancing research in this field. nih.gov Historically, the synthesis of these complex molecules has been challenging, but recent advancements are paving the way for more efficient and cost-effective production.
Future progress in synthesis will likely focus on a combination of chemical and biological methods. The development of chemoenzymatic strategies, where enzymes are used for specific, stereoselective steps in a chemical synthesis pathway, holds considerable promise. Additionally, advances in metabolic engineering of microorganisms could enable the direct biosynthesis of labeled lignans from simple, isotopically enriched precursors. researchgate.net The integration of flow chemistry, which allows for safer, more scalable, and efficient synthesis, is another key area of development that could lead to higher yields and purer labeled compounds. adesisinc.com
Table 1: Emerging Synthesis Methodologies for Labeled Lignans
| Methodology | Description | Potential Advantages |
|---|---|---|
| Chemoenzymatic Synthesis | Combines chemical reactions with enzymatic processes to achieve high selectivity and yield. | High stereoselectivity, milder reaction conditions, reduced byproducts. |
| Metabolic Engineering | Utilizes genetically modified microorganisms to produce specific labeled compounds from isotopic precursors. | Potentially more sustainable and cost-effective for complex molecules, can produce specific enantiomers. |
| Flow Chemistry | Involves performing chemical reactions in a continuous flowing stream rather than in a batch reactor. adesisinc.com | Enhanced safety, improved scalability and efficiency, higher yields, and purer products. adesisinc.com |
| Direct H/D Exchange | Employs catalysts to exchange hydrogen atoms with deuterium (B1214612) directly on the target molecule. researchgate.net | More efficient and cost-effective than classical synthesis for creating deuterated compounds. researchgate.net |
Integration with Multi-Omics Approaches in Lignan (B3055560) Research
The integration of stable isotope-labeled lignans with multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-biology approach to understanding the roles of lignans in health and disease. nih.govnih.gov This integrated approach allows researchers to move beyond studying isolated pathways and gain a holistic view of the biological impact of these compounds. utrgv.edu
Stable isotope labeling is particularly synergistic with metabolomics. nih.gov By using a labeled lignan like rac Secoisolariciresinol-¹³C₃ as a tracer, researchers can track its metabolic fate through an organism, identifying novel metabolites and quantifying fluxes through various biochemical pathways. researchgate.netnih.govcreative-proteomics.com This is crucial for understanding how plant lignans are converted by the gut microbiota into bioactive enterolignans, such as enterodiol (B191174) and enterolactone (B190478). usask.ca
When combined with proteomics, researchers can identify proteins whose expression levels change in response to lignan administration, providing insights into the mechanisms of action. nih.gov For instance, identifying changes in the abundance of enzymes involved in specific metabolic pathways can corroborate findings from metabolomic flux analysis. Similarly, transcriptomics can reveal changes in gene expression that precede alterations in protein and metabolite levels, offering a more complete picture of the cellular response to lignans. researchgate.net
Addressing Challenges in Labeled Lignan Reference Material Standardization
A significant hurdle in lignan research, particularly for studies involving quantification, is the lack of standardized, commercially available reference materials for labeled lignans. researchgate.net Reference standards are critical for ensuring the accuracy, reproducibility, and comparability of results across different laboratories and studies. casss.orgnih.gov
The challenges in this area are multifaceted. The synthesis of highly pure, well-characterized labeled compounds is complex and expensive. tandfonline.com Furthermore, establishing a reference material requires rigorous evaluation of its stability and uniformity, and the creation of a comprehensive certificate of analysis. casss.orgnih.gov For lignans, which can exist as multiple stereoisomers, characterization is even more complex.
Future efforts must focus on global collaboration between academic institutions, industry, and regulatory bodies to prioritize which labeled lignans are most critically needed and to coordinate their production and certification. nih.gov Developing a consensus on the characterization requirements for these reference materials is also essential. nih.gov This includes defining the necessary level of isotopic enrichment, chemical purity, and the data required for a comprehensive certificate of analysis.
Table 2: Key Challenges in Labeled Lignan Standardization
| Challenge | Description | Proposed Solution |
|---|---|---|
| Limited Availability | Few certified reference materials (CRMs) for labeled lignans are commercially available. researchgate.netnih.gov | Prioritization of measurands for standardization through global collaboration among stakeholders. nih.gov |
| High Cost | Complex synthesis and purification processes make labeled standards expensive. | Development of more efficient synthesis methods (See 7.1) and economies of scale through coordinated production. |
| Rigorous Characterization | Ensuring purity, isotopic enrichment, and long-term stability requires extensive analytical testing. casss.org | Establishing clear, internationally agreed-upon guidelines for the qualification and documentation of reference standards. |
| Lot-to-Lot Consistency | Ensuring new batches of a reference standard are equivalent to previous ones is analytically demanding. casss.orgnih.gov | Implementing robust statistical bridging studies and maintaining sufficient material from all lots for cross-comparison. casss.org |
Potential for Novel Applications of Labeled Lignans in Mechanistic Research
Stable isotope-labeled lignans are invaluable tools for detailed mechanistic studies. symeres.com Their applications extend beyond simple metabolic tracking and can provide deep insights into fundamental biological processes.
One novel application is in the study of the kinetic isotope effect (KIE), where the substitution of an atom with its heavier isotope can alter the rate of a chemical reaction. symeres.com By strategically placing an isotope label at a site of metabolic transformation, researchers can determine the rate-limiting steps in lignan metabolism. This information is crucial for understanding enzyme mechanisms and for designing lignan-based therapeutic agents with modified metabolic profiles.
Labeled lignans also enable highly specific and sensitive quantification in complex biological matrices using isotope dilution mass spectrometry. This is essential for pharmacokinetic studies that determine the absorption, distribution, metabolism, and excretion (ADME) of lignans. symeres.com Furthermore, labeled lignans can be used as probes in binding assays to identify and characterize their molecular targets, such as receptors or enzymes, helping to elucidate their mechanisms of action in preventing diseases like cancer and cardiovascular disease. nih.gov
Unexplored Areas in Lignan Metabolism and Biosynthesis Research Utilizing Isotopic Tracers
Despite significant progress, many aspects of lignan metabolism and biosynthesis remain poorly understood, representing fertile ground for future research using isotopic tracers. researchgate.net
A major research gap is the detailed mapping of the metabolic pathways within the human gut microbiome. While it is known that gut bacteria convert plant lignans into enterolignans, the specific bacterial species responsible and the full range of metabolic transformations are not completely characterized. usask.ca Using ¹³C-labeled lignans like rac Secoisolariciresinol-¹³C₃ in in vitro fermentation models with human fecal samples, combined with multi-omics approaches, could identify the key microbial players and novel metabolic pathways.
Another unexplored area is the tissue-specific metabolism and distribution of lignans and their metabolites in vivo. nih.gov Isotopic tracers allow for whole-body imaging techniques or detailed analysis of tissue samples to determine where these compounds accumulate and how they are further metabolized in different organs. This is critical for understanding their site-specific biological effects. nih.gov
Finally, the biosynthesis of lignans in plants is an intricate process. researchgate.net While the general phenylpropanoid pathway is established, the precise regulatory networks and enzymatic steps leading to the vast diversity of lignan structures are not fully elucidated. researchgate.net Feeding plants with labeled precursors and tracing their incorporation into different lignan molecules can help to unravel these complex biosynthetic grids and identify key enzymes and regulatory points. frontiersin.orgosti.gov
Table 3: Mentioned Compound Names
| Compound Name | |
|---|---|
| rac Secoisolariciresinol-¹³C₃ | |
| Secoisolariciresinol (B192356) | |
| Enterodiol | |
| Enterolactone |
Q & A
Q. How should researchers design dose-response studies using this compound to avoid saturation artifacts?
- Methodological Answer :
- Pilot kinetics : Conduct time-course experiments to identify linear ranges of isotopic incorporation.
- Logarithmic dosing : Use 10-fold serial dilutions to cover broad dynamic ranges.
- Endpoint validation : Confirm linearity via correlation analysis (R² > 0.98) between dose and signal intensity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
